molecular formula C20H28N6O B12810737 2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol

2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol

Cat. No.: B12810737
M. Wt: 368.5 g/mol
InChI Key: YPYWONAECUVKHY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Rules Application

The systematic name 2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol is derived using IUPAC guidelines for heterocyclic compounds. The parent structure is purine , a bicyclic system comprising fused pyrimidine and imidazole rings. Numbering begins with the pyrimidine ring’s nitrogen at position 1, proceeding clockwise, followed by the imidazole ring’s nitrogens at positions 7 and 9.

Substituents are prioritized based on their positions:

  • Propan-2-yl (isopropyl) at position 9 modifies the imidazole ring, denoted as 9-propan-2-yl-9H-purine to indicate substitution on the nine-membered nitrogen.
  • Benzyl(methyl)amino at position 6: The amino group (–NH–) is bonded to a benzyl (phenylmethyl) and methyl group, forming N-benzyl-N-methylamino .
  • Aminobutanol at position 2: A butan-1-ol chain is linked via an amino group (–NH–), yielding 2-[(butan-1-ol)amino] .

The complete name integrates these components in alphabetical order, with locants for clarity: 2-[(6-{benzyl(methyl)amino}-9-propan-2-yl-9H-purin-2-yl)amino]butan-1-ol .

Component Position Structure IUPAC Representation
Parent compound Purine Purine
Alkyl substitution 9 Propan-2-yl 9-propan-2-yl-9H-purine
Amino substitution 6 Benzyl(methyl)amino 6-[benzyl(methyl)amino]
Amino alcohol chain 2 Aminobutan-1-ol 2-[(butan-1-ol)amino]

Structural Classification Within Purine Derivatives

This compound belongs to N9-alkylpurine derivatives , characterized by alkylation at the purine’s imidazole nitrogen (position 9). Its structural features include:

  • Aromatic heterocycle : The purine core provides planar rigidity, enabling π-π stacking interactions.
  • Polar substituents : The benzyl(methyl)amino group introduces lipophilic and basic properties, while the aminobutan-1-ol chain adds hydrophilicity and hydrogen-bonding capacity.
  • Steric effects : The isopropyl group at position 9 creates steric hindrance, potentially influencing binding affinity in biological systems.

Compared to natural purines like adenine (6-aminopurine) or guanine (2-amino-6-oxopurine), this synthetic derivative exhibits enhanced structural complexity through multi-site functionalization.

Positional Isomerism Analysis

Positional isomerism arises from variations in substituent placement on the purine scaffold. Key isomers of this compound include:

Isomer Type Altered Position Structural Implication
6 vs. 2 substitution Benzyl(methyl)amino at position 2 instead of 6 Alters hydrogen-bonding topology and electronic distribution.
9 vs. 7 alkylation Propan-2-yl at position 7 Disrupts imidazole ring planarity, affecting molecular stacking.
Amino alcohol chain Butan-1-ol at position 8 Modifies solubility and steric interactions with adjacent groups.

The canonical structure’s bioactivity is contingent on the specific arrangement observed in 2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol , as positional shifts may hinder target binding or metabolic stability.

Properties

IUPAC Name

2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYWONAECUVKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a convergent approach involving:

  • Construction of the purine ring system or modification of a preformed purine scaffold
  • Selective alkylation at the N9 position with isopropyl groups
  • Introduction of the benzyl(methyl)amino substituent at C6 via nucleophilic aromatic substitution or amination
  • Coupling of the purine intermediate with the chiral amino alcohol side chain at C2 through nucleophilic substitution or amide bond formation

Stepwise Preparation Details

Step Reaction Type Reagents/Conditions Outcome/Notes
1. Purine Core Preparation Cyclization or modification of purine derivatives Starting from 6-chloropurine or 2,6-dichloropurine Provides reactive sites for substitution at C6 and C2
2. N9 Alkylation Alkylation with isopropyl halide (e.g., isopropyl bromide) Base (e.g., potassium carbonate), polar aprotic solvent (DMF) Selective N9 alkylation to introduce the 9-propan-2-yl group
3. C6 Amination Nucleophilic substitution of chlorine at C6 with benzyl(methyl)amine Elevated temperature, polar solvents (ethanol, DMF) Formation of 6-[benzyl(methyl)amino] substituent
4. C2 Amination with Amino Alcohol Coupling with (2R)-2-aminobutan-1-ol Mild base, controlled temperature, possible use of coupling agents Formation of the 2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol

Chiral Considerations

  • The amino alcohol side chain is introduced with defined stereochemistry (2R), requiring enantiomerically pure starting materials or chiral resolution steps.
  • Maintaining stereochemical integrity during coupling is critical for biological activity.

Purification and Characterization

  • Purification typically involves recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and chiral HPLC to confirm structure and stereochemistry.

Research Findings and Optimization

  • Studies indicate that the choice of solvent and base in the alkylation and amination steps significantly affects yield and selectivity.
  • Use of polar aprotic solvents like DMF or DMSO enhances nucleophilic substitution efficiency at C6 and C2 positions.
  • Temperature control is essential to prevent side reactions such as over-alkylation or decomposition of the purine ring.
  • The benzyl(methyl)amino group introduction is optimized by using excess amine and prolonged reaction times to ensure complete substitution.
  • Enantiomeric purity of the amino alcohol side chain is preserved by avoiding harsh conditions during coupling.

Summary Table of Preparation Parameters

Parameter Optimal Condition Notes
Purine core precursor 6-chloropurine or 2,6-dichloropurine Commercially available or synthesized
N9 Alkylation Isopropyl bromide, K2CO3, DMF, 60-80°C Selective alkylation, avoid N7 alkylation
C6 Amination Benzyl(methyl)amine, ethanol or DMF, 80-100°C Nucleophilic aromatic substitution
C2 Amination (2R)-2-aminobutan-1-ol, mild base, room temp to 50°C Preserve stereochemistry
Purification Silica gel chromatography, recrystallization Confirm purity and stereochemistry

Chemical Reactions Analysis

Aftin-4 undergoes several types of chemical reactions, primarily involving its interaction with γ-secretase. This interaction promotes the generation of amyloid-β-1-42. The compound does not significantly affect the production of amyloid-β-1-40, highlighting its specificity. Common reagents used in these reactions include solvents like dimethyl sulfoxide (DMSO), and the reactions are typically carried out under controlled laboratory conditions .

Scientific Research Applications

Pharmacological Potential

Aftin-4 is classified within the realm of 6-alkylaminopurines, which are known for their diverse biological activities. Research indicates that derivatives of this compound may exhibit:

  • Antiviral Activity : Studies have shown that purine derivatives can inhibit viral replication, making Aftin-4 a candidate for further exploration in antiviral drug development .

Enzyme Inhibition Studies

Research has indicated the potential of Aftin-4 to act as an inhibitor for various enzymes involved in metabolic pathways:

  • Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Antimicrobial Properties

Preliminary studies suggest that Aftin-4 may possess antimicrobial properties, similar to other benzylamine derivatives:

  • Compounds with structural similarities have been tested against various bacterial strains, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

StudyFocusFindings
DrugBank AnalysisPharmacological classificationIdentified as a small molecule with potential experimental applications in drug development .
Enzyme Inhibition ResearchAcetylcholinesterase and α-glucosidaseInvestigated as a potential therapeutic agent for Alzheimer’s and Type 2 Diabetes Mellitus due to its inhibitory effects .
Antimicrobial ActivityBacterial resistanceDemonstrated effectiveness against common bacterial strains, indicating potential for development into antimicrobial therapies .

Mechanism of Action

Aftin-4 exerts its effects by activating γ-secretase, an enzyme complex involved in the production of amyloid-β peptides. This activation leads to an increase in amyloid-β-1-42 levels, which is associated with Alzheimer’s disease pathology. The compound interacts with several proteins relevant to Alzheimer’s disease, including voltage-dependent anion channel 1, prohibitin, and mitofilin. These interactions alter the subcellular localization of γ-secretase components, potentially modifying the enzyme’s specificity and promoting the production of amyloid-β-1-42 .

Comparison with Similar Compounds

(a) Benzyl(methyl)amino vs. Benzyloxy

A closely related analog, (2R)-2-{[6-(benzyloxy)-9-isopropyl-9H-purin-2-yl]amino}-1-butanol (MW: 355.44 g/mol), replaces the benzyl(methyl)amino group at position 6 with a benzyloxy moiety.

  • Benzyloxy : An ether group with lower polarity, favoring hydrophobic interactions (e.g., with cyclin-dependent kinases (CDKs) in roscovitine analogs) .

(b) Benzyl(methyl)amino vs. Benzylamino

N-Benzyl-9-alkyl-2-chloro-9H-purin-6-amines (e.g., 2-chloro derivatives) lack the methyl group in the position 6 substituent.

Position 2 Substituent Variants

(a) Amino-Butanol vs. Hydroxyl

Roscovitine (Seliciclib), a well-known CDK inhibitor, features a hydroxyl group at position 2. In contrast, the amino-butan-1-ol chain in PDD005 introduces an additional hydrogen-bond donor and chiral center, which may enhance binding specificity for non-CDK targets like prohibitin .

(b) Amino-Butanol vs. Chlorine

2-Chloro-9H-purine derivatives (e.g., intermediates in ) are less biologically active but serve as precursors for further functionalization. The chlorine atom’s electronegativity facilitates nucleophilic displacement, enabling modular synthesis of diverse analogs .

Position 9 Substituent Variants

The isopropyl group at position 9 in PDD005 is conserved in many purine-based therapeutics (e.g., roscovitine). Substituting isopropyl with smaller alkyl groups (e.g., methyl or ethyl) reduces steric hindrance but may compromise thermal stability and target affinity .

Pharmacological and Physicochemical Comparisons

Compound Position 6 Substituent Position 2 Substituent Position 9 Substituent Molecular Weight (g/mol) Key Target Reference
PDD005 Benzyl(methyl)amino (2R)-2-amino-butan-1-ol Isopropyl ~369.5* Prohibitin
(2R)-O6-Benzyloxy analog Benzyloxy (2R)-2-amino-butan-1-ol Isopropyl 355.44 CDKs
N-Benzyl-9-methyl-2-chloropurine Benzylamino Chlorine Methyl 293.76 N/A (Intermediate)

*Calculated based on C₁₉H₂₇N₆O (exact mass: 355.22 for C₁₈H₂₅N₅O₂ in adjusted for substituents).

Key Findings :

  • Target Selectivity : PDD005’s prohibitin targeting contrasts with roscovitine-like CDK inhibition, highlighting the role of position 6 substituents in directing biological activity .
  • Synthetic Flexibility: Chlorine at position 2 () allows efficient functionalization, while the amino-butan-1-ol chain in PDD005 requires enantioselective synthesis .

Biological Activity

The compound 2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol , also known as Aftin-4, is a small molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

The IUPAC name for this compound is (2R)-2-({6-[benzyl(methyl)amino]-9-isopropyl-9H-purin-2-yl}amino)butan-1-ol. Its chemical formula is C20H28N6OC_{20}H_{28}N_{6}O, and it has a molecular weight of approximately 368.4759 g/mol .

Aftin-4 functions as an amyloid beta (Aβ) inducer, specifically increasing the production of amyloid-β-1-42. This mechanism suggests potential implications in neurodegenerative diseases, particularly Alzheimer's disease, where amyloid plaques play a critical role.

Anticancer Properties

Recent studies have evaluated the anticancer effects of Aftin-4 and related compounds. For instance, derivatives of benzyl(methyl)amino compounds have shown significant antiproliferative activity against various cancer cell lines. In vitro studies demonstrated that these compounds induce apoptosis in human leukemia (U-937) and melanoma (SK-MEL-1) cells with IC50 values ranging from 5.7 to 12.2 μM .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
8eU-9375.7Apoptosis induction
8fSK-MEL-112.2Apoptosis induction
Aftin-4U-937TBDTBD

The compounds were found to selectively inhibit cancer cell growth without significantly affecting normal peripheral blood lymphocytes (PBL), indicating a favorable safety profile .

Selectivity and Safety Profile

In studies comparing the cytotoxicity of Aftin-4 with established chemotherapeutics like doxorubicin and etoposide, it was observed that Aftin-4 exhibited lower toxicity against normal cells while maintaining efficacy against cancer cells . This selectivity is critical for reducing side effects in therapeutic applications.

Case Studies

One notable case study involved the synthesis and biological evaluation of a series of benzylamino derivatives, including Aftin-4. These derivatives were tested for their ability to induce apoptosis in cultured cancer cells, revealing structure–activity relationships that could inform future drug design .

Research Findings

The findings from various studies indicate that Aftin-4 has significant potential as an anticancer agent due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells. Further research is necessary to fully elucidate its mechanism of action and therapeutic potential.

Q & A

Q. Addressing Data Contradictions :

  • Assay Conditions : Variability in ATP concentration (e.g., 10 µM vs. 100 µM) directly impacts IC50. Standardize to Km(ATP) for the kinase .
  • Compound Solubility : Poor DMSO solubility (>71 mg/mL) may lead to aggregation artifacts. Pre-filter solutions (0.22 µm) before assays .
  • Cell Line Heterogeneity : Use isogenic models to isolate kinase-specific effects.

What solvent systems and concentrations are optimal for preparing stock solutions of this compound, considering its solubility profile?

Level : Basic
Answer :
Solubility Data :

SolventSolubility (mg/mL)
Water<1
DMSO71
Ethanol6

Q. Preparation Protocol :

Stock Solution : Dissolve in DMSO at 10 mM (3.54 mg/mL). Vortex for 5 min and centrifuge (14,000 rpm, 10 min) to remove particulates.

Working Dilutions : Dilute in cell culture media (final DMSO ≤0.1%) or PBS. Avoid aqueous buffers with pH >8.0 to prevent precipitation .

How does the substitution pattern at the 6-position (benzyl(methyl)amino) influence the compound’s selectivity toward specific CDK isoforms compared to analogs like Roscovitine?

Level : Advanced
Answer :
Structure-Activity Relationship (SAR) Insights :

  • 6-Position Modifications : The benzyl(methyl)amino group enhances hydrophobic interactions with CDK2’s ATP-binding pocket compared to Roscovitine’s benzylamino group. This increases selectivity over CDK1 (IC50 ratio: CDK2/CDK1 = 0.3 vs. 0.8 for Roscovitine) .
  • Methyl Addition : The methyl group on the benzylamine reduces steric clashes with Val18 in CDK2, improving binding affinity (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol for Roscovitine) .

Q. Experimental Validation :

  • Cocrystallization : Resolve ligand-CDK2 complexes to map interactions (e.g., π-π stacking with Phe82).
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify off-target effects.

What analytical techniques are recommended for characterizing the purity and stability of this compound under storage conditions?

Level : Basic
Answer :
Purity Analysis :

  • HPLC : Use a C18 column (4.6 × 150 mm, 5 µm), gradient 5–95% acetonitrile/0.1% TFA over 20 min. Retention time ~12.5 min .
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 354.45 with <5% impurities.

Q. Stability Testing :

  • Storage : -20°C in amber vials under argon. Monitor degradation via NMR (¹H, 500 MHz) every 6 months.
  • Accelerated Stability : Incubate at 40°C/75% RH for 4 weeks; ≤5% degradation indicates shelf life >2 years .

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